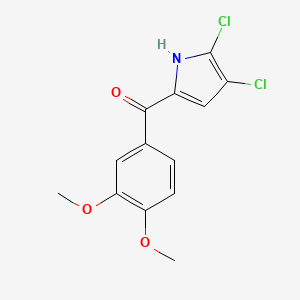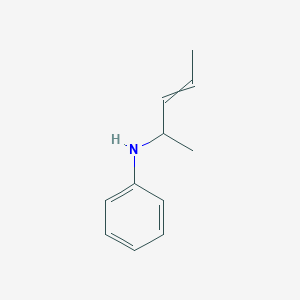
N-(Pent-3-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pent-3-en-2-yl)aniline: is an organic compound with the molecular formula C11H15N . It consists of an aniline moiety substituted with a pent-3-en-2-yl group. This compound is part of the broader class of aniline derivatives, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing aniline derivatives involves the reduction of nitro compounds.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with amines.
Industrial Production Methods: Industrial production of aniline derivatives often involves the catalytic hydrogenation of nitrobenzene. This process uses catalysts such as palladium on carbon under high-pressure hydrogen gas .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Aniline derivatives can undergo oxidation reactions to form nitroso compounds, nitro compounds, or azobenzenes depending on the oxidizing agent used.
Reduction: Reduction of aniline derivatives can lead to the formation of amines or other reduced products.
Substitution: Aniline derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Nitroso compounds, nitro compounds, azobenzenes.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Applications De Recherche Scientifique
Chemistry: N-(Pent-3-en-2-yl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and polymers .
Biology and Medicine: Aniline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, aniline derivatives are used in the production of rubber processing chemicals, herbicides, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-(Pent-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, which can donate electron pairs to electrophilic centers. This nucleophilic behavior is crucial in many of its chemical reactions, including substitutions and additions .
Comparaison Avec Des Composés Similaires
- N-[(2R,3E)-pent-3-en-2-yl]aniline
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
Uniqueness: N-(Pent-3-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other aniline derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
37857-41-3 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h3-10,12H,1-2H3 |
Clé InChI |
HYDCNLRVDPZUPE-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


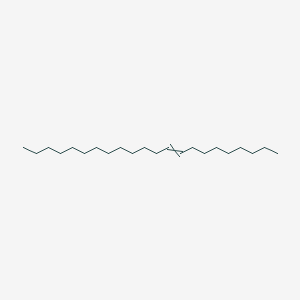

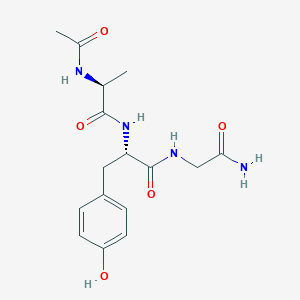
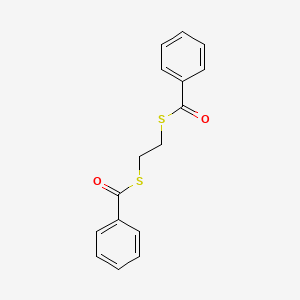
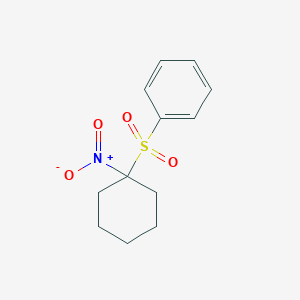
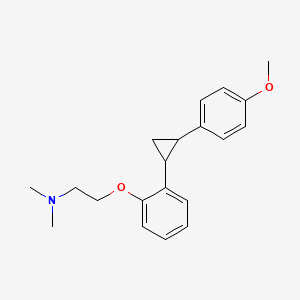

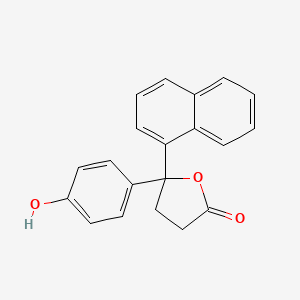
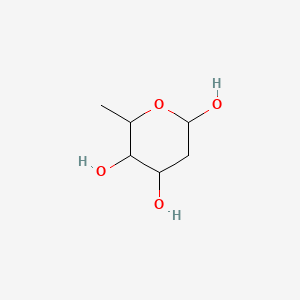
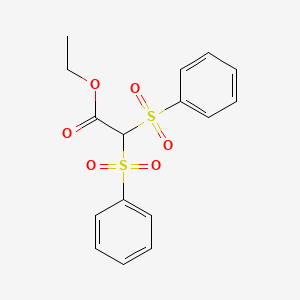


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
